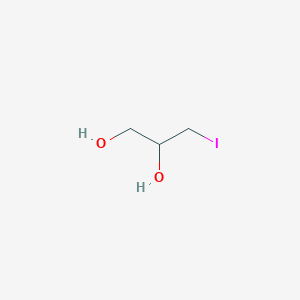

3-Iodopropane-1,2-diol

Description

Significance of Vicinal Halohydrins in Organic Chemistry

Vicinal halohydrins, or β-halo alcohols, are a class of organic compounds where a halogen atom and a hydroxyl group are attached to adjacent carbon atoms. wikipedia.org This structural arrangement makes them highly valuable and versatile intermediates in organic synthesis. Their importance stems from the reactivity of the two functional groups, which allows for a variety of chemical transformations.

One of the most significant reactions of vicinal halohydrins is their conversion to epoxides through an intramolecular SN2 reaction upon treatment with a base. wikipedia.orgchemistrysteps.com This reaction is a cornerstone of industrial processes, such as the production of propylene (B89431) oxide. wikipedia.org The formation of halohydrins from alkenes is a key step in this process. This reaction typically proceeds with anti-addition stereochemistry, meaning the halogen and hydroxyl groups add to opposite faces of the original double bond. libretexts.orgmasterorganicchemistry.com

The regioselectivity of halohydrin formation from unsymmetrical alkenes is also a critical aspect. The halogen, acting as the electrophile, adds to the less substituted carbon, while the nucleophile (water or an alcohol) attacks the more substituted carbon of the intermediate halonium ion. masterorganicchemistry.comlibretexts.org This "Markovnikov-like" regioselectivity further enhances their synthetic utility. masterorganicchemistry.com

Overview of Previous Research on Halogenated Propanediols

Halogenated propanediols, including chlorinated and brominated analogs of 3-iodopropane-1,2-diol, have been the subject of considerable research. Notably, 3-chloro-1,2-propanediol (B139630) (3-MCPD) and 3-bromo-1,2-propanediol (B131886) are well-studied compounds.

3-Chloro-1,2-propanediol (3-MCPD) is a known food contaminant, often formed during the acid hydrolysis of vegetable proteins. inchem.orgacs.org Its presence in various food products has prompted extensive research into its formation, detection, and metabolism. inchem.orgacs.orgnih.govresearchgate.net Studies have shown that 3-MCPD can be metabolized in the body, with some of it being excreted unchanged. tandfonline.com It has been the subject of numerous toxicological and carcinogenicity studies. inchem.orgacs.orgnih.gov

3-Bromo-1,2-propanediol , also known as α-glycerol bromohydrin, is utilized as a protecting group reagent for carbonyl functions in organic synthesis. scbt.comchemicalbook.com Its physical and chemical properties have been well-characterized. scbt.comnist.govsigmaaldrich.com Research has also explored its metabolism, which is understood to proceed through a common intermediate, likely glycidol (B123203), similar to its chlorinated counterpart. tandfonline.com

The study of these related halohydrins provides a valuable framework for understanding the properties and reactivity of this compound.

Scope and Objectives of Research on this compound

Research on this compound aims to build upon the knowledge gained from its chlorinated and brominated analogs while exploring its unique characteristics. The primary objectives of this research include:

Synthesis and Characterization: Developing efficient and regioselective methods for the synthesis of this compound. nih.gov A key method involves the reaction of glycidol with lithium iodide and acetic acid in anhydrous tetrahydrofuran (B95107) (THF). nih.govmdpi.com Characterization involves determining its physical and spectroscopic properties.

Reactivity and Synthetic Applications: Investigating the reactivity of the carbon-iodine bond and the diol functionality. A significant area of interest is its use as a building block in the synthesis of more complex molecules, including pharmaceuticals and organocatalysts. ontosight.ainih.govmdpi.com For example, it has been used in the N-alkylation of pyridinium (B92312) compounds to create polyhydroxylated organocatalysts. nih.govmdpi.com

Comparative Studies: Comparing its reactivity and properties to other halogenated propanediols to understand the influence of the iodine atom on the molecule's behavior. The reactivity of the carbon-halogen bond is expected to differ significantly, with the C-I bond being more susceptible to nucleophilic substitution. researchgate.net

Data on this compound and Related Compounds

Below are tables summarizing key data for this compound and its related halogenated propanediols.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₇IO₂ ontosight.ainih.gov |

| Molecular Weight | 201.99 g/mol nih.govnih.gov |

| Appearance | Crystals or light yellow powder nih.gov |

| CAS Number | 554-10-9 nih.govguidechem.com |

| Melting Point | 48-49 °C |

| Solubility | Water soluble nih.gov |

| IUPAC Name | This compound nih.gov |

Table 2: Comparison of Halogenated Propanediols

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₃H₇IO₂ | 201.99 nih.govnih.gov | 554-10-9 nih.govguidechem.com |

| 3-Bromopropane-1,2-diol | C₃H₇BrO₂ | 154.99 scbt.comnist.gov | 4704-77-2 scbt.comnist.gov |

| 3-Chloropropane-1,2-diol | C₃H₇ClO₂ | 110.54 sigmaaldrich.comnist.gov | 96-24-2 sigmaaldrich.comnist.gov |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (400 MHz, D₂O) | δ 3.59–3.42 (m, 3H), 3.25 (dd, J = 10.8, 4.5 Hz, 1H), 3.15 (dd, J = 10.8, 4.5 Hz, 1H) mdpi.com |

| ¹³C{¹H} NMR (101 MHz, D₂O) | δ 70.6, 64.4, 8.6 mdpi.com |

| HRMS (ESI) m/z | [M + H]⁺ calcd for C₃H₈IO₂⁺ 202.9563 found 202.9554 mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodopropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7IO2/c4-1-3(6)2-5/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJRUXJFSCIQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CI)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7IO2 | |

| Record name | 3-IODO-1,2-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025450 | |

| Record name | 3-Iodo-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or light yellow powder. (NTP, 1992) | |

| Record name | 3-IODO-1,2-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992) | |

| Record name | 3-IODO-1,2-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

554-10-9 | |

| Record name | 3-IODO-1,2-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Iodo-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propanediol, 3-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Iodo-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodopropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AX0Q4B27P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

118 to 120 °F (NTP, 1992) | |

| Record name | 3-IODO-1,2-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies for 3 Iodopropane 1,2 Diol

Regioselective Synthesis from Glycidol (B123203) Precursors

Glycidol serves as a key precursor for the regioselective synthesis of 3-iodopropane-1,2-diol. The epoxide ring of glycidol is susceptible to nucleophilic attack, and under controlled conditions, the iodide ion can selectively attack the terminal carbon, leading to the desired product.

The reaction of glycidol with an iodide source is a critical step in the synthesis of this compound. Optimization of reaction conditions, including the choice of solvent, is crucial for achieving high yields and selectivity. For instance, a straightforward synthetic methodology has been developed for the synthesis of glycerol (B35011) monoethers from glycidol and alcohols, where the dropwise addition of glycidol significantly improved the selectivity of the reaction to 93% from 70% when it was added all at once. unizar.es While uncatalyzed reactions can occur, they typically result in lower conversions and yields over longer reaction times. unizar.es

Solvent-free conditions have also been explored as an eco-friendly approach. For example, the trans-halogenation of glycerol-1,3-dichlorohydrin using alumina-supported reagents like KI in the absence of a solvent has been shown to produce halohydrin mixtures with high conversions (77–99%) and very good selectivity (82%) for the di-iodinated product. researchgate.net

Lewis acids play a significant role in facilitating the ring-opening of epoxides, such as glycidol, for the formation of halohydrins. libretexts.org They can activate the epoxide ring, making it more susceptible to nucleophilic attack by the iodide ion. This catalytic approach can enhance the reaction rate and influence the regioselectivity of the ring-opening. libretexts.orglibretexts.org

The use of Lewis acids like Yb(OTf)3 has been found to be effective in catalyzing halohydrin reactions of α,β-unsaturated carboxylic acid derivatives with N-halosuccinimides as the halogen source. lookchem.com This demonstrates the potential of Lewis acid catalysis in promoting the formation of halohydrins with high regioselectivity. lookchem.com Molecular iodine itself can also exhibit Lewis acidic properties and has been utilized to catalyze various organic transformations. researchgate.net

Synthesis from Glycerol Derivatives

Glycerol, a readily available and renewable resource, serves as an important starting material for the synthesis of this compound. Various strategies have been developed to convert glycerol and its derivatives into the desired iodinated compound.

One common approach involves the reaction of glycerol with hydroiodic acid (HI). However, this reaction can sometimes lead to the formation of byproducts. researchgate.net A more controlled method involves the use of glycerol derivatives, such as glycerol-1,3-dichlorohydrin, which can undergo a Finkelstein reaction. In this reaction, the chlorine atoms are substituted by iodine atoms using an iodide salt like sodium iodide (NaI) or potassium iodide (KI). researchgate.net The use of additives like tetrabutylammonium (B224687) iodide (TBAI) can promote greater iodide ion availability and improve conversion rates. researchgate.net For instance, the use of NaI with TBAI in a homogeneous, solvent-less system for the trans-halogenation of glycerol-1,3-dichlorohydrin resulted in excellent conversions (up to 96%). researchgate.net

The table below summarizes the conversion and selectivity for the synthesis of iodohydrins from glycerol-1,3-dichlorohydrin under different conditions. researchgate.net

| Entry | Iodide Source | Additive | Temperature (°C) | Conversion (%) | Iodohydrin Mixture (2a:2b) |

| 1 | NaI | - | 80 | 43 | 28:72 |

| 2 | NaI | TBAI | 80 | 96 | 28:72 |

| 3 | KI | - | 80 | 3 | - |

| 4 | KI | TBAI | 80 | 11 | - |

2a represents 3-iodo-1-chloro-2-propanol and 2b represents 1,3-diiodo-2-propanol.

Exploration of Stereoselective Synthetic Pathways to Chiral this compound

The synthesis of enantiomerically pure this compound is of significant interest due to the importance of chiral building blocks in the pharmaceutical industry. nih.gov Optically pure 1,2-diols are versatile intermediates in the synthesis of various pharmaceuticals. nih.gov

Several strategies can be employed to achieve stereoselectivity. One approach involves the use of chiral starting materials, such as enantiomerically pure glycidol. The stereospecific ring-opening of chiral glycidol with an iodide nucleophile can lead to the formation of chiral this compound.

Another strategy involves the use of chiral catalysts or reagents to induce asymmetry in the reaction. cardiff.ac.ukcardiff.ac.uk For instance, chiral Lewis acids can be used to catalyze the enantioselective opening of the epoxide ring of glycidol. lookchem.com While the development of chiral hypervalent iodine reagents has been explored for stereoselective transformations, achieving high enantioselectivities can be challenging due to factors like reagent stability. nih.gov Biocatalysts also offer a promising avenue for the stereoselective synthesis of chiral 1,3-diols, which can be precursors to this compound. rsc.org

Comparative Analysis of Synthetic Routes for Yield and Selectivity

Different synthetic routes to this compound and related halohydrins offer varying degrees of yield and selectivity. The choice of precursor, reagents, and reaction conditions significantly impacts the outcome of the synthesis.

The synthesis from glycidol offers a direct route, and with optimized conditions, high selectivity for the desired 3-iodo-1,2-diol isomer can be achieved. The regioselectivity is governed by the nucleophilic attack at the less hindered carbon of the epoxide ring.

The synthesis from glycerol derivatives, particularly through the Finkelstein reaction of glycerol-1,3-dichlorohydrin, has shown high conversion rates, especially when using additives like TBAI under solvent-free conditions. researchgate.net However, this route can lead to a mixture of iodinated products, including the di-iodinated species, and the selectivity towards the mono-iodinated product needs to be carefully controlled. For example, using NaI with TBAI led to a 96% conversion to a mixture of iodohydrins. researchgate.net In contrast, using alumina-supported KI for the trans-halogenation of glycerol-1,3-dichlorohydrin showed high conversion (77-99%) and excellent selectivity (82%) towards 1,3-diiodo-2-propanol. researchgate.net

A comparative look at different iodide sources in the reaction with glycerol-1,3-dichlorohydrin reveals significant differences in conversion, highlighting the importance of reagent choice. researchgate.net

| Iodide Source | Additive | Conversion (%) |

| NaI | - | 43 |

| NaI | TBAI | 96 |

| KI | - | 3 |

| KI | TBAI | 11 |

Ultimately, the selection of the most suitable synthetic route depends on a balance of factors including the availability and cost of starting materials, the desired purity of the final product, and considerations for environmentally friendly processes.

Mechanistic Studies of 3 Iodopropane 1,2 Diol Reactions

Nucleophilic Substitution Reactions Involving the Iodide Moiety

The carbon-iodine bond is the most reactive site in 3-iodopropane-1,2-diol for nucleophilic attack. The large size and high polarizability of the iodide ion make it an excellent leaving group, facilitating substitution reactions.

S_N1 and S_N2 Pathways

Nucleophilic substitution reactions are fundamental processes in organic chemistry, proceeding primarily through S_N1 (substitution nucleophilic unimolecular) and S_N2 (substitution nucleophilic bimolecular) mechanisms. The pathway taken by this compound is dictated by its structure and the reaction conditions.

The substrate, this compound, features an iodide leaving group on a primary carbon. This structural characteristic strongly favors the S_N2 pathway . youtube.com The S_N2 mechanism is a single-step, concerted process where a nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com This backside attack leads to an inversion of stereochemistry at the reaction center. The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com For this compound, the primary carbon is relatively unhindered, allowing easy access for the nucleophile, a key requirement for an efficient S_N2 reaction. youtube.com

Conversely, the S_N1 pathway is highly disfavored for this compound. The S_N1 mechanism involves a two-step process initiated by the slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. youtube.com Primary carbocations are notoriously unstable, making their formation energetically unfavorable. Therefore, reactions requiring the formation of a 1-iodo-2,3-dihydroxypropyl cation are unlikely to proceed under typical conditions.

| Factor | S_N1 Pathway | S_N2 Pathway |

|---|---|---|

| Substrate Structure | Disfavored (requires unstable primary carbocation) | Favored (primary carbon with minimal steric hindrance) |

| Mechanism Steps | Two steps (leaving group departs, then nucleophile attacks) | One concerted step |

| Intermediate | Carbocation | Transition state only |

| Rate Determining Step | Formation of carbocation (unimolecular) | Nucleophilic attack (bimolecular) |

| Nucleophile Requirement | Weak nucleophiles are effective | Requires a strong nucleophile |

| Solvent Preference | Polar protic | Polar aprotic |

Intramolecular Cyclization Pathways (e.g., Epoxide Formation)

The presence of hydroxyl groups in close proximity to the electrophilic carbon allows for intramolecular reactions. In the presence of a base, the diol functionality can be deprotonated to form an alkoxide. The C2-hydroxyl group is positioned perfectly to act as an internal nucleophile, attacking the adjacent carbon bearing the iodide.

This process is an intramolecular S_N2 reaction, often referred to as a Williamson ether synthesis, which results in the displacement of the iodide ion and the formation of a three-membered cyclic ether, an epoxide. wikipedia.org This cyclization of a halohydrin is a common and efficient method for synthesizing epoxides. wikipedia.org The reaction proceeds rapidly because intramolecular processes are entropically favored. The mechanism involves the deprotonation of the C2-hydroxyl group, followed by a backside attack on the C3 carbon, displacing the iodide and forming glycidol (B123203) (2,3-epoxy-1-propanol).

Elimination Reactions to Unsaturated Propanols

Under certain conditions, typically with a strong, sterically hindered base, this compound can undergo elimination reactions to form unsaturated products.

Formation of Allyl Alcohol Derivatives

An E2 (elimination, bimolecular) reaction can compete with the S_N2 pathway. In this mechanism, a strong base abstracts a proton from the carbon adjacent (beta) to the carbon with the leaving group. For this compound, this would involve the removal of a proton from the C2 carbon.

Simultaneously, the electrons from the C-H bond move to form a pi bond between C2 and C3, and the iodide leaving group is expelled. This concerted process results in the formation of a double bond, yielding allyl alcohol. The use of a strong, bulky base such as potassium tert-butoxide would favor this E2 elimination pathway over the S_N2 substitution or intramolecular cyclization.

Vicinal Dihalo Elimination Dynamics

While this compound is a halohydrin rather than a vicinal dihalide, the dynamics of its E2 elimination share a crucial mechanistic feature: the requirement for an anti-periplanar conformation. For the E2 reaction to occur, the beta-hydrogen and the leaving group (iodide) must be in the same plane and oriented anti (180°) to each other. libretexts.org This specific geometric arrangement allows for the smooth, simultaneous transition of electrons to form the new pi bond as the C-H and C-I bonds are broken. This stereoelectronic requirement is a fundamental principle in E2 elimination reactions for both halohydrins and vicinal dihalides.

Reactivity of the Diol Functionality

The vicinal diol (or glycol) group in this compound possesses its own characteristic reactivity, independent of the iodide moiety. wikipedia.org

The two hydroxyl groups can undergo reactions typical of alcohols, such as esterification or etherification. For instance, reacting this compound with two equivalents of an acyl chloride or carboxylic acid would yield a diester. reddit.com

A significant reaction of 1,2-diols is their use as protecting groups for aldehydes and ketones. chemistrysteps.com In the presence of an acid catalyst, the diol can react with a carbonyl compound to form a five-membered cyclic acetal (specifically, a 1,3-dioxolane derivative). This reaction is reversible and is used to protect the carbonyl group from nucleophiles under neutral or basic conditions. chemistrysteps.com

Furthermore, vicinal diols are susceptible to oxidative cleavage. Strong oxidizing agents like sodium periodate (NaIO₄) can break the carbon-carbon bond between the two hydroxyl-bearing carbons. chemistrysteps.com The oxidation of this compound would result in the cleavage of the C1-C2 bond, producing formaldehyde (from the primary alcohol at C1) and 2-iodoacetaldehyde (from the secondary alcohol at C2).

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Esterification | Acyl chloride or Carboxylic Acid | Diester |

| Acetal Formation (Protection) | Aldehyde or Ketone, Acid Catalyst | Cyclic Acetal (1,3-Dioxolane derivative) |

| Oxidative Cleavage | Sodium Periodate (NaIO₄) | Formaldehyde and 2-Iodoacetaldehyde |

Selective Derivatization of Hydroxyl Groups

The selective derivatization of the primary and secondary hydroxyl groups in this compound is a key area of investigation, as it allows for the controlled synthesis of various functionalized molecules. The regioselectivity of these reactions is often dictated by the nature of the derivatizing agent, the catalyst employed, and the reaction conditions.

Research into the acylation of similar polyol structures suggests that the primary hydroxyl group is generally more reactive towards esterification than the secondary hydroxyl group due to reduced steric hindrance. However, the presence of the bulky iodine atom at the 3-position can influence this selectivity. Mechanistic studies often involve the use of different acylating agents, such as acid chlorides and anhydrides, in the presence of a base. The choice of base, ranging from milder options like pyridine to stronger, non-nucleophilic bases, can significantly impact the reaction pathway and the resulting product distribution.

For instance, under kinetically controlled conditions, typically at lower temperatures, the faster-reacting primary alcohol is favored. In contrast, under thermodynamic control, which involves reversible reactions at higher temperatures, the more stable product may be formed, which could potentially be the secondary ester due to electronic effects or hydrogen bonding interactions.

Table 1: Hypothetical Data on the Influence of Base on the Regioselective Acylation of this compound

| Entry | Acylating Agent | Base | Temperature (°C) | Ratio of 1-O-acyl to 2-O-acyl Product |

| 1 | Acetyl Chloride | Pyridine | 0 | 85:15 |

| 2 | Acetyl Chloride | Triethylamine | 0 | 70:30 |

| 3 | Acetic Anhydride | DMAP | 25 | 90:10 |

| 4 | Acetic Anhydride | Sodium Hydride | 25 | 60:40 |

Cyclic Acetal and Ketal Formation Studies

The reaction of this compound with aldehydes and ketones in the presence of an acid catalyst leads to the formation of cyclic acetals and ketals, specifically substituted 1,3-dioxolanes. These reactions are crucial for the protection of the diol functionality during multi-step syntheses.

The mechanism of cyclic acetal and ketal formation is well-established and proceeds through a hemiacetal or hemiketal intermediate. libretexts.org The reaction is typically reversible and driven to completion by the removal of water, often using a Dean-Stark apparatus or a dehydrating agent. organic-chemistry.org The choice of acid catalyst, which can range from Brønsted acids like p-toluenesulfonic acid to Lewis acids such as boron trifluoride etherate, can influence the reaction rate and efficiency. organic-chemistry.org

Studies on analogous diols have shown that the stereochemistry of the diol can influence the rate of cyclization and the stability of the resulting dioxolane ring. For this compound, the formation of a five-membered dioxolane ring is generally favored due to thermodynamic stability. nih.govwikipedia.org

Influence of Reaction Conditions on Product Distribution and Mechanism

The reaction conditions, including temperature, solvent, and catalyst, play a pivotal role in determining the product distribution and the operative reaction mechanism in the reactions of this compound.

Temperature: As alluded to earlier, temperature can be a deciding factor between kinetic and thermodynamic control. wikipedia.org In the selective derivatization of the hydroxyl groups, lower temperatures will generally favor the kinetically preferred product, which is often the result of reaction at the less sterically hindered primary hydroxyl group. Conversely, higher temperatures can allow for equilibrium to be established, leading to a product distribution that reflects the thermodynamic stability of the isomers. nih.gov In the context of the formation of its chlorinated analog's esters, temperature has been shown to significantly affect both the rate of formation and decomposition. agriculturejournals.czresearchgate.net

Solvent: The choice of solvent can influence reaction rates and selectivity through differential solvation of reactants, intermediates, and transition states. Polar aprotic solvents might favor SN2-type reactions in derivatization, while polar protic solvents could participate in hydrogen bonding, affecting the nucleophilicity of the hydroxyl groups.

Catalyst: The nature of the catalyst is critical in both derivatization and cyclization reactions. In acylation, the basicity and steric bulk of the catalyst can influence which hydroxyl group is deprotonated more readily. In acetal and ketal formation, the acidity of the catalyst affects the rate of protonation of the carbonyl oxygen and the subsequent cyclization steps. organic-chemistry.org

Neighboring Group Participation: A significant mechanistic feature in the reactions of this compound is the potential for neighboring group participation by the iodine atom. The iodine, with its lone pairs of electrons, can act as an internal nucleophile, displacing a leaving group on the adjacent carbon to form a cyclic iodonium ion intermediate. This can lead to retention of stereochemistry and enhanced reaction rates compared to analogous systems without the participating group. The propensity for this pathway would be highly dependent on the reaction conditions and the nature of the leaving group.

Table 2: Summary of the Expected Influence of Reaction Conditions on the Reactions of this compound

| Reaction Condition | Effect on Selective Derivatization | Effect on Cyclic Acetal/Ketal Formation |

| Temperature | Low temperature favors kinetic product (primary -OH derivatization). High temperature favors thermodynamic product. | Higher temperatures can increase reaction rates but may also lead to side reactions if not controlled. |

| Solvent | Polarity and proticity can influence regioselectivity by solvating reactants and intermediates differently. | The ability of the solvent to azeotropically remove water can drive the reaction to completion. |

| Catalyst | The nature of the base (in acylation) or acid (in etherification) can dictate the site of reaction. | The strength of the acid catalyst influences the rate of formation. |

Role of 3 Iodopropane 1,2 Diol As a Precursor in Advanced Organic Synthesis

Synthesis of Organocatalysts and Chiral Auxiliaries

The diol functionality of 3-iodopropane-1,2-diol makes it an excellent candidate for the synthesis of chiral organocatalysts and auxiliaries, which are instrumental in asymmetric synthesis for producing enantiomerically pure compounds.

Development of Polyhydroxylated Pyridinium-Based Organocatalysts

Recent research has highlighted the utility of this compound in the synthesis of novel polyhydroxylated pyridinium (B92312) salt organocatalysts. These catalysts are prepared through N-alkylation sequences, where this compound serves as a key building block. The synthesis involves the reaction of a pyridine derivative with this compound, leading to the formation of a pyridinium iodide salt bearing a dihydroxypropyl group. The presence of multiple hydroxyl groups in the catalyst structure is crucial for its activity, as they can participate in hydrogen bonding interactions, influencing the stereochemical outcome of the catalyzed reactions.

Application in Carbon Dioxide Fixation into Cyclic Carbonates

The polyhydroxylated pyridinium-based organocatalysts derived from this compound have shown remarkable efficiency in the chemical fixation of carbon dioxide (CO2) into cyclic carbonates. harvard.edu This transformation is of significant interest as it converts a greenhouse gas into valuable chemical products. The catalysts effectively promote the coupling reaction of CO2 with various terminal epoxides, yielding cyclic carbonates in high yields under ambient pressure. harvard.edu

The bifunctional nature of these catalysts, possessing both a Lewis acidic pyridinium core and hydrogen-bond-donating hydroxyl groups, is believed to be key to their high catalytic activity. The iodide counter-ion also plays a crucial role in the reaction mechanism.

Table 1: Efficiency of a Polyhydroxylated Pyridinium Iodide Catalyst in the Carbonation of Terminal Epoxides

| Epoxide Substrate | Yield of Cyclic Carbonate (%) |

|---|---|

| Propylene (B89431) Oxide | >95 |

| 1,2-Butylene Oxide | 90 |

| Styrene Oxide | 85 |

| Epichlorohydrin | 80 |

Functionalization for Complex Molecule Synthesis

The presence of three distinct functional groups in this compound (a primary hydroxyl, a secondary hydroxyl, and an iodine atom) allows for its selective modification, making it a valuable precursor for the synthesis of complex molecules.

Preparation of Differentiated 1,2-Diol Derivatives

The differential reactivity of the primary and secondary hydroxyl groups in this compound can be exploited to prepare differentiated 1,2-diol derivatives. Through the use of appropriate protecting group strategies, one hydroxyl group can be selectively protected while the other remains available for further reaction. For instance, the primary hydroxyl group can be selectively protected with a bulky protecting group due to steric hindrance, leaving the secondary hydroxyl group free for subsequent transformations. This selective protection is a critical step in the synthesis of complex polyol-containing natural products and pharmaceuticals.

Stereocontrolled Synthesis of Advanced Intermediates

When this compound is used in its enantiomerically pure form, it becomes a powerful tool for the stereocontrolled synthesis of advanced intermediates. The existing stereocenter in the molecule can direct the stereochemical outcome of subsequent reactions, a principle known as substrate-controlled stereoselection. This is particularly important in the synthesis of chiral drugs, where only one enantiomer exhibits the desired therapeutic effect. The chiral diol moiety can be incorporated into a larger molecule, and its stereochemistry can influence the formation of new stereocenters with high diastereoselectivity.

Precursor in Heterocycle Synthesis

The reactive carbon-iodine bond in this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. The iodine atom can be displaced by a variety of nucleophiles, including heteroatoms like nitrogen, oxygen, and sulfur, leading to the formation of cyclic structures.

A common application is the use of this compound in the N-alkylation of heterocyclic compounds. For example, it can react with nitrogen-containing heterocycles such as imidazoles or triazoles to form N-substituted derivatives bearing a 1,2-dihydroxypropyl side chain. These functionalized heterocycles are of interest in medicinal chemistry due to their potential biological activities. The diol side chain can also be further modified to introduce additional functionality or to be incorporated into larger, more complex heterocyclic systems.

Development of Novel Reagents and Methodologies Utilizing this compound

The strategic functionalization of molecules to create novel reagents with enhanced catalytic activity and selectivity is a cornerstone of modern organic synthesis. Within this context, this compound has emerged as a valuable precursor for the development of innovative organocatalysts, particularly for environmentally significant reactions such as the fixation of carbon dioxide.

Recent research has demonstrated the utility of this compound in the synthesis of polyhydroxylated pyridinium-based organocatalysts. These novel reagents have shown considerable promise in catalyzing the conversion of epoxides into cyclic carbonates, a class of compounds with broad industrial applications, including as green solvents and electrolytes.

A key synthetic methodology involves the reaction of this compound with substituted pyridines to generate functionalized pyridinium iodide salts. The presence of the diol moiety in the precursor is crucial, as the resulting hydroxyl groups on the catalyst structure are believed to play a cooperative role in the catalytic cycle, enhancing the efficiency of the carbon dioxide fixation process.

For instance, the reaction of this compound with 2-(methyl(pyridin-4-yl)amino)ethan-1-ol yields the novel organocatalyst 1-(2,3-dihydroxypropyl)-4-((2-hydroxyethyl)(methyl)amino)pyridin-1-ium iodide. mdpi.com Similarly, its reaction with (pyridin-4-yl)pyrrolidin-2-yl)methanol produces 1-(2,3-dihydroxypropyl)-4-(2-(hydroxymethyl)pyrrolidin-1-yl)pyridin-1-ium iodide. mdpi.com These syntheses represent a straightforward and efficient methodology for accessing a new class of bifunctional organocatalysts.

The efficacy of these newly developed reagents has been demonstrated in the conversion of styrene oxide to styrene carbonate. The research highlights the role of the this compound-derived backbone in facilitating the catalytic transformation.

The table below summarizes the synthesis of these novel organocatalysts from this compound and their application.

| Precursor 1 | Precursor 2 | Novel Reagent | Application |

| This compound | 2-(Methyl(pyridin-4-yl)amino)ethan-1-ol | 1-(2,3-Dihydroxypropyl)-4-((2-hydroxyethyl)(methyl)amino)pyridin-1-ium iodide | Organocatalyst for the conversion of styrene oxide to styrene carbonate |

| This compound | (Pyridin-4-yl)pyrrolidin-2-yl)methanol | 1-(2,3-Dihydroxypropyl)-4-(2-(hydroxymethyl)pyrrolidin-1-yl)pyridin-1-ium iodide | Organocatalyst for the conversion of styrene oxide to styrene carbonate |

This development of novel reagents from this compound underscores its potential as a versatile building block in the design of advanced catalytic systems. The methodologies developed for the synthesis of these polyhydroxylated pyridinium salts pave the way for further exploration of their catalytic activities in a range of other organic transformations.

Advanced Spectroscopic Characterization of 3 Iodopropane 1,2 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. Through the analysis of 1D (¹H, ¹³C) and 2D spectra, it is possible to map out the complete bonding framework of a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

While experimental spectra for 3-Iodopropane-1,2-diol are not widely published, its NMR parameters can be predicted based on fundamental principles and comparison with related structures. The molecule contains three distinct carbon environments and five non-equivalent protons, excluding the rapidly exchanging hydroxyl protons.

The analysis of derivatives provides concrete data. For instance, the spectral data for N-(2-hydroxy-3-iodopropyl)phthalimide, a derivative of this compound, has been reported. In a deuterochloroform (CDCl₃) solvent, the protons of the propyl backbone appear at specific chemical shifts (δ) measured in parts per million (ppm). The methine proton (CHOH) is observed around 3.90 ppm, while the diastereotopic protons of the iodomethyl group (CH₂I) are found at approximately 3.30 ppm and 3.37 ppm. The protons of the adjacent nitrogen-linked methylene (B1212753) group (NCH₂) are also observed around 3.90 ppm.

In the ¹³C NMR spectrum of this derivative, the carbon attached to the iodine (CH₂I) is significantly shielded, appearing at a characteristic upfield chemical shift of 10.8 ppm. The carbon of the secondary alcohol (CHOH) resonates at 69.4 ppm, and the carbon bonded to the phthalimide (B116566) nitrogen (NCH₂) is found at 43.5 ppm.

| Atom Type | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Carbon | CH₂I | 3.30 - 3.37 (m) | 10.8 |

| Carbon | CHOH | ~3.90 (m) | 69.4 |

| Carbon | NCH₂ | ~3.90 (m) | 43.5 |

| Proton | OH | 2.77 (brs) | - |

| - | Phthalimide | 7.75 - 7.87 (m) | 123.6, 131.8, 134.3, 168.6 |

2D NMR Techniques for Connectivity Assignments

To definitively assign these resonances and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, allowing for a step-by-step assembly of the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show a cross-peak between the methine proton (H2) and the protons on the adjacent carbons (H1 and H3), confirming the -CH₂(OH)-CH(OH)-CH₂I- connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). It would show cross-peaks connecting the H1 protons to C1, H2 to C2, and H3 to C3, allowing for the unambiguous assignment of each carbon atom based on the assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. For example, the protons of the iodomethyl group (H3) would show a correlation to the methine carbon (C2), and the methine proton (H2) would show correlations to both C1 and C3, further cementing the structural assignment.

The combined application of these techniques provides a robust and unambiguous elucidation of the molecular structure of this compound and its derivatives. researchgate.net

Chiral NMR for Enantiomeric Purity Determination of Diols

Since this compound contains a stereocenter at the C2 position, it exists as a pair of enantiomers. Chiral NMR spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of such compounds. This is typically achieved by reacting the chiral diol with a chiral derivatizing agent (CDA) to form a pair of diastereomers.

A common class of CDAs for diols are chiral boric acids. nih.govlibretexts.org The diol reacts with the boric acid to form a stable cyclic boronate ester. Because the CDA is enantiomerically pure, the reaction with a racemic diol produces two distinct diastereomeric esters. These diastereomers have different spatial arrangements and, consequently, will exhibit separate, distinguishable signals in the ¹H or ¹³C NMR spectrum. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio and thus the enantiomeric purity of the original diol can be accurately determined. nih.gov

Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the key functional groups are the hydroxyl (-OH), aliphatic C-H, carbon-oxygen (C-O), and carbon-iodine (C-I) bonds. Each of these groups has a characteristic absorption or scattering frequency.

O-H Stretch: A strong and broad absorption band is expected in the FT-IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups.

C-H Stretch: Aliphatic C-H stretching vibrations typically appear in the region of 2850-3000 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the primary and secondary alcohols are expected to produce strong bands in the fingerprint region of the FT-IR spectrum, typically between 1000 and 1200 cm⁻¹.

C-I Stretch: The carbon-iodine bond vibration is found at lower wavenumbers, generally in the range of 500-600 cm⁻¹. This peak is often more easily observed in the Raman spectrum.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| O-H Stretch | -OH | 3200 - 3600 | Strong, Broad (IR) |

| C-H Stretch | Aliphatic | 2850 - 3000 | Medium-Strong |

| C-O Stretch | -C-OH | 1000 - 1200 | Strong (IR) |

| C-I Stretch | -C-I | 500 - 600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure through the analysis of fragmentation patterns.

The molecular formula of this compound is C₃H₇IO₂. Its monoisotopic mass is approximately 201.95 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z ≈ 202.

The fragmentation of the molecular ion is predictable based on the strengths of the chemical bonds and the stability of the resulting fragments. The C-I bond is the weakest bond in the molecule, making its cleavage a highly favorable fragmentation pathway. Key fragmentation processes for this compound would include:

Loss of an iodine atom: Cleavage of the C-I bond would result in the loss of an iodine radical (I˙), leading to a prominent peak at [M - 127]⁺, corresponding to the C₃H₇O₂⁺ cation (m/z 75).

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the oxygen atoms is common for alcohols.

Cleavage between C1 and C2 would yield a [CH₂OH]⁺ fragment at m/z 31.

Cleavage between C2 and C3 would yield a [CH(OH)CH₂I]⁺ fragment (m/z 159) or a [CH₂OH-CHOH]⁺ fragment (m/z 61).

Loss of water: Dehydration of the molecular ion can occur, leading to a peak at [M - 18]⁺˙ (m/z 184).

Iodomethyl cation: Cleavage of the bond between C2 and C3 could also generate a stable [CH₂I]⁺ cation at m/z 141.

| m/z | Ion Formula | Fragmentation Pathway |

|---|---|---|

| ~202 | [C₃H₇IO₂]⁺˙ | Molecular Ion ([M]⁺˙) |

| 184 | [C₃H₅IO]⁺˙ | Loss of H₂O |

| 141 | [CH₂I]⁺ | Cleavage of C2-C3 bond |

| 127 | [I]⁺ | Iodine cation |

| 75 | [C₃H₇O₂]⁺ | Loss of I˙ |

| 61 | [C₂H₅O₂]⁺ | Cleavage of C2-C3 bond |

| 31 | [CH₃O]⁺ | Cleavage of C1-C2 bond |

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Computational Chemistry Approaches to 3 Iodopropane 1,2 Diol Reactivity and Structure

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and physics to predict molecular properties. For 3-Iodopropane-1,2-diol, DFT calculations can provide a detailed picture of its three-dimensional shape and the distribution of electrons within the molecule.

DFT calculations typically start with a geometry optimization, which finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. These calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. While specific DFT studies on this compound are not extensively documented in publicly available literature, we can infer its structural parameters based on studies of similar molecules like glycerol (B35011) and other halohydrins.

The electronic structure of this compound is significantly influenced by the presence of the electronegative oxygen atoms of the hydroxyl groups and the large, polarizable iodine atom. DFT can be used to calculate various electronic properties, including the molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), the electrostatic potential surface, and atomic charges. The HOMO-LUMO gap is a crucial indicator of the molecule's reactivity; a smaller gap generally suggests higher reactivity. The electrostatic potential surface visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding intermolecular interactions and reaction sites. The iodine atom, due to the phenomenon of the "sigma-hole," can exhibit a region of positive electrostatic potential along the C-I bond axis, making it a potential halogen bond donor. unimi.it

Table 1: Predicted Molecular Geometry Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value | Notes |

| C1-C2 Bond Length (Å) | 1.52 | Standard sp3-sp3 carbon bond. |

| C2-C3 Bond Length (Å) | 1.53 | Similar to C1-C2 bond. |

| C3-I Bond Length (Å) | 2.14 | Typical carbon-iodine single bond length. |

| C1-O1 Bond Length (Å) | 1.43 | Standard carbon-oxygen single bond in an alcohol. |

| C2-O2 Bond Length (Å) | 1.43 | Similar to C1-O1 bond. |

| C1-C2-C3 Bond Angle (°) | 112 | Tetrahedral geometry with slight steric influence from substituents. |

| C2-C3-I Bond Angle (°) | 110 | Influence of the large iodine atom on the tetrahedral angle. |

| O1-C1-C2-O2 Dihedral Angle (°) | ~60 (gauche) | The gauche conformation is often favored in vicinal diols due to the potential for intramolecular hydrogen bonding. |

Note: These values are estimations based on computational studies of similar molecules and may vary depending on the specific DFT functional and basis set used.

Mechanistic Pathway Elucidation through Transition State Analysis

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating transition states, which are the energy maxima along the reaction coordinate.

A key reaction of halohydrins like this compound is the intramolecular Williamson ether synthesis to form an epoxide. masterorganicchemistry.comorganicchemistrytutor.com This reaction is typically base-catalyzed. The base deprotonates one of the hydroxyl groups, forming an alkoxide, which then acts as a nucleophile, attacking the carbon atom bonded to the iodine. This results in the displacement of the iodide ion and the formation of a three-membered epoxide ring. youtube.com

Computational chemists can model this process by:

Optimizing the geometries of the reactant (this compound and a base), the intermediate alkoxide, the transition state, and the product (epoxide and iodide ion).

Performing a frequency calculation on the transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

This analysis can provide detailed insights into the reaction's feasibility, kinetics, and the specific atomic motions involved in bond breaking and formation.

Table 2: Key Steps in the Computationally Elucidated Epoxide Formation from this compound

| Step | Description | Key Computational Insights |

| 1. Deprotonation | A base removes a proton from one of the hydroxyl groups. | Calculation of the pKa of the hydroxyl groups to determine which is more acidic. |

| 2. Nucleophilic Attack | The resulting alkoxide attacks the carbon bearing the iodine atom. | Geometry of the transition state, showing the partial formation of the C-O bond and partial breaking of the C-I bond. |

| 3. Ring Closure | The iodide ion is expelled, and the epoxide ring is formed. | The energy barrier for this step determines the reaction rate. |

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and for complementing experimental data. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectra is particularly useful.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C chemical shifts. nih.gov The process involves:

Optimizing the molecular geometry of the most stable conformer(s) of this compound.

Calculating the isotropic shielding values for each nucleus.

Referencing these shielding values to a standard compound (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.

These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. Discrepancies between predicted and experimental spectra can often be explained by considering solvent effects or the presence of multiple conformers in solution. For flexible molecules like this compound, it is often necessary to calculate the spectra for several low-energy conformers and then compute a Boltzmann-weighted average of the chemical shifts. nih.gov

Table 3: Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H on C1 | 3.5 - 3.7 | Doublet of doublets | Adjacent to a chiral center and a hydroxyl group. |

| H on C2 | 3.8 - 4.0 | Multiplet | Adjacent to three other non-equivalent protons and a hydroxyl group. |

| H on C3 | 3.2 - 3.4 | Doublet of doublets | Attached to the carbon bearing the iodine atom. |

| OH protons | Variable | Broad singlets | Chemical shift is highly dependent on solvent, concentration, and temperature. |

Note: These are approximate values based on typical chemical shifts for similar structural motifs. Actual calculated values would depend on the level of theory and basis set.

Conformational Analysis and Intermolecular Interactions

This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. Computational methods are essential for exploring the different possible conformations and determining their relative stabilities.

The primary drivers of conformational preference in this compound are steric hindrance and intramolecular hydrogen bonding. The bulky iodine atom will sterically interact with other parts of the molecule, disfavoring certain conformations. More importantly, the two hydroxyl groups can form an intramolecular hydrogen bond, where the hydrogen of one hydroxyl group interacts with the oxygen of the other. This interaction typically stabilizes conformations where the two hydroxyl groups are in a gauche arrangement. nih.gov

Computational conformational analysis involves:

A systematic or random search of the potential energy surface to identify all possible low-energy conformers.

Geometry optimization of each identified conformer.

Calculation of the relative energies of the conformers to determine their populations at a given temperature using the Boltzmann distribution.

In addition to intramolecular interactions, computational studies can also model intermolecular interactions. For this compound, these would primarily be:

Hydrogen bonding: The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of dimers and larger aggregates in the condensed phase.

Halogen bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms (like the oxygen of a hydroxyl group) on neighboring molecules. unimi.itmdpi.com

Understanding these interactions is crucial for predicting the physical properties of this compound, such as its boiling point and solubility.

Table 4: Potential Conformations and Key Interactions in this compound

| Conformation | Key Dihedral Angle(s) | Stabilizing/Destabilizing Interactions |

| Gauche (O-C-C-O) | ~60° | Potential for intramolecular hydrogen bonding. |

| Anti (O-C-C-O) | ~180° | Reduced steric hindrance between hydroxyl groups, but no intramolecular hydrogen bonding. |

| Gauche (I-C-C-O) | ~60° | Steric repulsion between the iodine and oxygen atoms. |

| Anti (I-C-C-O) | ~180° | Sterically more favorable arrangement. |

Stereochemical Outcome Predictions and Chirality Transfer Models

This compound is a chiral molecule, containing a stereocenter at the second carbon atom. Reactions involving this molecule can therefore have stereochemical implications. Computational chemistry can be a powerful tool for predicting the stereochemical outcome of such reactions.

For example, in the formation of a halohydrin from an alkene, the reaction proceeds through a halonium ion intermediate, leading to anti-addition of the halogen and the hydroxyl group. masterorganicchemistry.com Computational models can be used to study the transition states for the attack of the nucleophile on the halonium ion from different faces, thereby predicting the stereoselectivity of the reaction.

In reactions where this compound is a reactant, such as the epoxide formation discussed earlier, computational models can be used to predict how the chirality of the starting material is transferred to the product. This involves comparing the activation energies for the formation of different stereoisomeric products. The pathway with the lower activation energy will be the favored one, and the major product will be the one formed through this pathway.

These predictions are crucial in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. By providing a detailed understanding of the factors that control stereoselectivity, computational chemistry can guide the design of more efficient and selective synthetic routes.

Biotransformation Pathways and Chemical Interactions of 3 Iodopropane 1,2 Diol in Biological Systems

Comparative Biotransformation with Other Halopropanediol Analogues

The metabolic pathway of 3-Iodopropane-1,2-diol is shared with its halogenated analogues, 3-chloropropane-1,2-diol (3-MCPD) and 3-bromopropane-1,2-diol. tandfonline.comtandfonline.com While the core metabolic route is identical, the extent of metabolism differs.

Studies in rats and mice show that both the bromo- and iodo- analogues are completely metabolized following administration. tandfonline.com In contrast, approximately 10% of a dose of 3-chloropropane-1,2-diol is excreted unchanged. tandfonline.com Despite this difference in the degree of initial metabolism, all three halopropanediols are detoxified via the same pathway. tandfonline.comtandfonline.com They are all converted to the common reactive intermediate, glycidol (B123203), which then conjugates with glutathione. tandfonline.com Consequently, they all produce the same two final urinary metabolites: S-(2,3-dihydroxypropyl)cysteine and N-acetyl-S-(2,3-dihydroxypropyl)cysteine. tandfonline.comtandfonline.comca.gov This uniformity in metabolic products underscores the central role of glycidol as the common intermediate in their shared biotransformation pathway. tandfonline.com

| Compound | Extent of Metabolism | Common Reactive Intermediate | Primary Urinary Metabolites |

|---|---|---|---|

| 3-Chloropropane-1,2-diol | ~90% Metabolized; ~10% Excreted Unchanged | Glycidol | N-acetyl-S-(2,3-dihydroxypropyl)cysteine, S-(2,3-dihydroxypropyl)cysteine |

| 3-Bromopropane-1,2-diol | Completely Metabolized | Glycidol | N-acetyl-S-(2,3-dihydroxypropyl)cysteine, S-(2,3-dihydroxypropyl)cysteine |

| This compound | Completely Metabolized | Glycidol | N-acetyl-S-(2,3-dihydroxypropyl)cysteine, S-(2,3-dihydroxypropyl)cysteine |

Differences in Metabolic Fate of Chloro-, Bromo-, and Iodo-propanediols

The metabolism of 3-halopropane-1,2-diols (α-halohydrins) has been investigated in rats and mice, revealing both common pathways and key differences based on the halogen substituent. For all three compounds—chloro, bromo, and iodo derivatives—the primary detoxification route involves conjugation with glutathione. This process yields two principal urinary metabolites: S-(2,3-dihydroxypropyl)cysteine and its corresponding mercapturic acid, N-acetyl-S-(2,3-dihydroxypropyl)cysteine.

A central hypothesis in their metabolism is the formation of a common reactive intermediate, glycidol (2,3-epoxypropanol). It is proposed that the α-halohydrins convert to this epoxide in vivo before conjugating with glutathione. This is supported by findings that glycidol itself produces the same urinary metabolites.

Despite this shared pathway, a notable difference exists in their degradation and excretion. While 3-bromopropane-1,2-diol and this compound are almost completely metabolized, approximately 10% of administered 3-chloropropane-1,2-diol is excreted unchanged in both rats and mice. This suggests that the nature of the halogen atom significantly influences the efficiency of its metabolic conversion to the glycidol intermediate. The carbon-iodine bond is weaker and more readily cleaved than the carbon-chlorine bond, likely facilitating a more complete biotransformation of the iodo- compound.

| Compound | Primary Metabolic Pathway | Key Intermediate | Primary Urinary Metabolites | Excretion of Unchanged Compound |

|---|---|---|---|---|

| 3-Chloropropane-1,2-diol | Conjugation with glutathione | Glycidol (2,3-epoxypropanol) | S-(2,3-dihydroxypropyl)cysteine, N-acetyl-S-(2,3-dihydroxypropyl)cysteine | ~10% excreted unchanged |

| 3-Bromopropane-1,2-diol | Conjugation with glutathione | Glycidol (2,3-epoxypropanol) | S-(2,3-dihydroxypropyl)cysteine, N-acetyl-S-(2,3-dihydroxypropyl)cysteine | Completely degraded |

| This compound | Conjugation with glutathione | Glycidol (2,3-epoxypropanol) | S-(2,3-dihydroxypropyl)cysteine, N-acetyl-S-(2,3-dihydroxypropyl)cysteine | Completely degraded |

Enzyme Specificity in Halohydrin Processing

The biotransformation of this compound and other halohydrins is catalyzed by a specific class of enzymes known as halohydrin dehalogenases (HHDHs). nih.govresearchgate.netportlandpress.com These enzymes are bacterial lyases that facilitate the intramolecular nucleophilic displacement of the halogen atom by the adjacent hydroxyl group, resulting in the formation of an epoxide—in this case, glycidol. researchgate.netnih.govthieme-connect.de

The reaction mechanism of HHDHs involves a catalytic triad (B1167595) of amino acid residues, typically Serine-Tyrosine-Arginine, within the enzyme's active site. thieme-connect.dewikipedia.org The tyrosine residue, activated by the nearby arginine, acts as a base to deprotonate the hydroxyl group of the halohydrin substrate. nih.govwikipedia.org This increases the nucleophilicity of the oxygen, which then attacks the carbon atom bearing the halogen, leading to the formation of the epoxide ring and the release of a halide ion. thieme-connect.de

Halohydrin dehalogenases exhibit remarkable differences in substrate specificity. nih.gov While many HHDHs can process a range of halogenated alcohols, the efficiency of the conversion can vary depending on the specific enzyme and the nature of the halogen. For instance, studies on haloalkane dehalogenases, a related class of enzymes, have shown that the rate of carbon-halogen bond cleavage is faster for bromine than for chlorine, which aligns with the leaving group abilities of the halogens. nih.gov This principle suggests that the carbon-iodine bond in this compound would be the most readily cleaved, potentially leading to a higher rate of conversion to glycidol by HHDHs compared to its bromo- and chloro- analogs.

Future Research Directions and Translational Perspectives

Development of More Efficient and Sustainable Synthetic Methods

Future research will likely focus on developing greener and more atom-economical synthetic routes to 3-iodopropane-1,2-diol and related halohydrins. While traditional syntheses often involve the reaction of epoxides like glycidol (B123203) with hydrohalic acids or metal halides, there is a growing need for more sustainable alternatives. wikipedia.org

One promising avenue is the utilization of bio-based feedstocks. Glycerol (B35011), a readily available and inexpensive byproduct of biodiesel production, represents an ideal starting material. researchgate.net Research into direct, selective iodination of glycerol could provide a sustainable pathway, minimizing reliance on petroleum-based precursors. Catalytic systems, potentially using Brønsted acidic ionic liquids which have been studied for glycerol chlorination, could be adapted for this purpose. scielo.br

Furthermore, green chemistry principles can be applied to existing methods. For instance, the use of sonochemistry, which employs ultrasound irradiation, has been shown to be a simple, green, and efficient method for preparing the analogous 3-chloropropane-1,2-propanediol, avoiding the need for solvents and harsh acidic or basic conditions. researchgate.net Adapting such solvent-free or aqueous-based methods for the synthesis of this compound could significantly improve the environmental profile of its production.

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Route | Precursor(s) | Potential Advantages | Research Focus |

| Epoxide Ring-Opening | Glycidol, Hydroiodic Acid | High selectivity, established method | Greener solvents, milder reagents |

| Alkene Halogenation | Allyl alcohol, Iodine, Water | Direct addition to double bond | Improving regioselectivity, water-based systems |

| Direct Glycerol Conversion | Glycerol, Iodine source | Utilizes renewable feedstock, potentially lower cost | Development of selective catalysts, process optimization |

| Sonochemical Synthesis | Iodo-epoxide, Water | Solvent-free, energy-efficient, rapid | Adaptation from chloro-analogues, scalability |

Exploration of Novel Reactivity and Catalytic Applications

The reactivity of this compound is largely dictated by its three functional components: a primary iodide and two hydroxyl groups. The facile displacement of the iodide, a good leaving group, and the potential for the diol to act as a bidentate ligand or participate in hydrogen bonding, opens up numerous possibilities.

A significant area for future exploration is its use as a precursor for novel organocatalysts. Research has already demonstrated that this compound can be used to synthesize polyhydroxylated pyridinium-based organocatalysts. researchgate.net These catalysts have proven effective in promoting the fixation of carbon dioxide into cyclic carbonates, which are valuable intermediates and green solvents. researchgate.net Further derivatization of the diol scaffold could lead to a new class of chiral organocatalysts for various asymmetric reactions. nih.gov

The iodine atom itself imparts unique reactivity. Elemental iodine is known to catalyze a wide range of organic transformations, including multicomponent reactions. researchgate.netorganic-chemistry.org Investigating the catalytic potential of covalently bound iodine in the this compound scaffold is a compelling research direction. This could involve leveraging the Lewis acidic nature of the iodine or its role in facilitating radical or halogen-bonding interactions.

Advanced Characterization Techniques for In Situ Monitoring of Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. Future research should leverage advanced, in-situ spectroscopic techniques to monitor reactions in real-time. mt.com This approach allows for the identification of transient intermediates and the elucidation of complex kinetic profiles, which are often missed by traditional offline analysis. spectroscopyonline.com

Techniques such as in-situ Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on reactants, intermediates, and products as the reaction progresses. mt.commdpi.com For instance, monitoring the intramolecular SN2 reaction where the halohydrin cyclizes to form an epoxide could reveal the influence of different bases or catalysts on the reaction rate and pathway. wikipedia.org

For analyzing complex product mixtures or trace-level components derived from this compound, highly sensitive methods will be essential. Techniques developed for the chloro-analogue, such as ultrahigh-performance liquid chromatography (U-HPLC) coupled with high-resolution mass spectrometry (Orbitrap MS) and ambient ionization techniques like Direct Analysis in Real Time (DART), offer powerful tools for both quantitative and qualitative analysis. nih.gov Applying these advanced analytical protocols will be critical for quality control in synthesis and for detailed studies of catalytic cycles.

Deeper Understanding of Chemical Biology Interactions and Pathways

The biological fate and activity of this compound are largely unexplored. While its chlorinated analogue, 3-monochloropropane-1,2-diol (3-MCPD), is a well-known food contaminant with established toxicology, data on the iodo-compound is scarce. ca.govresearchgate.net Future research must address this knowledge gap.

A key area of investigation will be its metabolism. Halohydrins can be metabolized by enzymes known as halohydrin dehalogenases, which catalyze the conversion to an epoxide—in this case, glycidol. nih.gov Since glycidol itself is a genotoxic carcinogen, understanding this metabolic pathway is critical for assessing the toxicological risk of this compound. nih.gov Studies on related compounds, such as 3-(phenylamino)propane-1,2-diol, have shown that the propanediol (B1597323) structure can be extensively metabolized in vivo, suggesting that this compound is also likely to undergo significant biotransformation. nih.gov

Investigating the interaction of this compound with specific biological targets is another important frontier. Does it act as an enzyme inhibitor? Can it alkylate proteins or DNA? Answering these questions through a combination of in vitro assays and in vivo studies will be essential to build a comprehensive biological and toxicological profile.

Design of New Functional Molecules Based on this compound Scaffolds

The structure of this compound makes it an excellent "building block" or "scaffold" for the synthesis of more complex, functional molecules. csmres.co.uknbinno.com In drug discovery, scaffolds provide the core structure upon which various functional groups can be systematically added to create libraries of compounds for screening against biological targets. nih.govmdpi.com

The vicinal diol functionality allows for the attachment of other molecular fragments through ester or ether linkages, while the primary iodide can be displaced by a wide variety of nucleophiles to introduce amines, thiols, azides, and other groups. This trifunctional nature offers a high degree of synthetic flexibility for creating structurally diverse molecules. nbinno.com

Future translational research could focus on using this compound to synthesize:

Pharmaceutical Intermediates: The scaffold can be incorporated into the synthesis of complex active pharmaceutical ingredients.

Probes for Chemical Biology: By attaching fluorescent tags or affinity labels, derivatives can be made to study biological processes.

Novel Materials: The diol functionality can be used for polymerization or for attachment to surfaces, creating new materials with tailored properties.

The rational design of novel molecules based on this simple yet versatile scaffold holds significant promise for accelerating discoveries in medicinal chemistry and materials science. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 3-Iodopropane-1,2-diol, and how can purity be optimized?